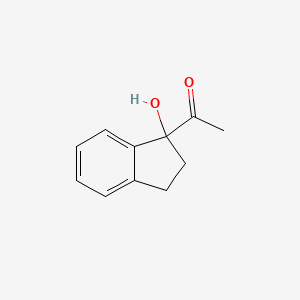

1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone

描述

属性

IUPAC Name |

1-(1-hydroxy-2,3-dihydroinden-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(12)11(13)7-6-9-4-2-3-5-10(9)11/h2-5,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOKXRGBXLKHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583105 | |

| Record name | 1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109327-83-5 | |

| Record name | 1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of Carboxylic Acids and Derivatives

One of the classical and efficient routes to 1-indanones involves intramolecular cyclization of arylpropionic acids or their derivatives through Friedel–Crafts acylation mechanisms.

From Hydrocinnamic Acid: Early work by Price and Lewis (1939) demonstrated cyclization of hydrocinnamic acid to unsubstituted 1-indanone using 20% sulfuric acid at elevated temperature (140 °C) with moderate yield (~27%).

From 3-(2-Bromophenyl)propionic Acid: Cyclization at low temperature (−100 °C) in the presence of n-butyllithium yields 1-indanones with improved yields (~76%).

From Benzoic Acids via Acyl Chlorides: A scalable one-pot synthesis involves conversion of benzoic acids to acyl chlorides using thionyl chloride, followed by reaction with ethylene and intramolecular Friedel–Crafts alkylation to yield 1-indanones.

Use of Polyphosphoric Acid or Sulfuric Acid: Cyclization of arylpropionic and 3-arylacrylic acids with polyphosphoric acid or sulfuric acid gives 1-indanones in good yields (60–90%).

Acid Chloride Cyclization with Nafion®-H: Treatment of acid chlorides with Nafion®-H in refluxing benzene generates mixed anhydrides in situ that cyclize to 1-indanones with high efficiency (~90% yield).

From Esters and Diesters

Esters of arylpropionic acids can also be cyclized to 1-indanones in the presence of phosphorus pentoxide and phosphoric acid, sometimes yielding better results than free acids.

Specific Considerations for this compound

The presence of a hydroxy group on the indan ring suggests that the synthetic route must either:

Introduce the hydroxy substituent after formation of the indanone core by selective reduction or hydroxylation, or

Use hydroxy-substituted starting materials that allow cyclization to the hydroxy-functionalized indanone.

Literature Examples of Similar Derivatives

The synthesis of 1-indanone derivatives with hydroxy substituents has been reported, often involving selective functional group transformations post-cyclization.

Suzuki coupling and other palladium-catalyzed cross-coupling reactions have been used to append functionalized groups to indanone cores, which can be adapted for hydroxy-substituted derivatives.

Data Table Summarizing Preparation Methods

| Preparation Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of Hydrocinnamic Acid | Hydrocinnamic acid | 20% H2SO4, 140 °C | ~27 | Classical method, moderate yield |

| Cyclization of 3-(2-Bromophenyl)propionic Acid | 3-(2-Bromophenyl)propionic acid | n-BuLi, −100 °C | ~76 | Low temperature, improved yield |

| One-pot from Benzoic Acids via Acyl Chlorides | Benzoic acids + SOCl2 + ethylene | Friedel–Crafts alkylation | Good | Scalable, efficient |

| Cyclization with Polyphosphoric/Sulfuric Acid | Arylpropionic acids | Polyphosphoric acid, heat | 60–90 | Good yields, common industrial method |

| Acid Chloride + Nafion®-H | Acid chlorides | Reflux in benzene | ~90 | High yield, catalytic cycle involving mixed anhydrides |

| Ester Cyclization | Esters of arylpropionic acids | Phosphoric acid + P2O5 | Good | Sometimes better yields than acids |

Research Findings and Analysis

The intramolecular Friedel–Crafts acylation is the cornerstone reaction for constructing the indanone core, which is essential for synthesizing this compound.

Hydroxy substitution on the indan ring is typically introduced via selective reduction or hydroxylation after core formation, as direct cyclization of hydroxy-substituted precursors is less common and more challenging.

The choice of cyclization conditions (acid type, temperature, solvent) critically affects yield and selectivity, with polyphosphoric acid and Nafion®-H catalysis offering high efficiency and scalability.

Modern synthetic strategies also incorporate palladium-catalyzed cross-coupling to diversify functional groups on the indanone scaffold, which can be adapted for hydroxy-containing derivatives.

化学反应分析

Types of Reactions: 1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.

Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: 1-(1-Oxo-2,3-dihydro-1H-inden-1-yl)ethanone, carboxylic acids.

Reduction: 1-(2,3-Dihydro-1H-inden-1-yl)ethanol, hydrocarbons.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

科学研究应用

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of advanced materials and as a precursor for functionalized polymers.

作用机制

The mechanism of action of 1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the indanone structure can interact with enzymes and receptors, modulating their function and leading to various biological effects.

相似化合物的比较

Backbone Structure

- Hydroxyindenyl vs. Indolyl/Phenyl: The target compound’s dihydroindenyl backbone distinguishes it from indole-based (e.g., 1-(2-Hydroxy-1H-indol-3-yl)ethanone []) or purely phenyl derivatives (e.g., phenolic ethanones in []). The indenyl system’s partial saturation may confer unique conformational flexibility compared to fully aromatic systems.

Substituent Effects

- Hydroxylation: The 1-hydroxy group in the target compound contrasts with non-hydroxylated analogs like 1-(2,3-dihydro-1H-inden-5-yl)ethanone []. Hydroxylation enhances polarity and hydrogen-bond donor capacity, which could improve solubility and target binding in biological systems. For example, hydroxylated phenolic ethanones in [] showed stronger α-glucosidase inhibition than non-hydroxylated counterparts.

生物活性

1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone, also known by its CAS number 14333-93-8, is a compound derived from the indanone structure, which has garnered attention for its potential biological activities. This article reviews its biological properties, including its anti-inflammatory, neuroprotective, and enzyme inhibition effects, supported by case studies and research findings.

The molecular formula of this compound is C11H12O2. Its structure features a hydroxyl group attached to the indene moiety, contributing to its reactivity and biological interactions.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of indanone can inhibit the NF-kB signaling pathway, leading to reduced production of pro-inflammatory cytokines. This activity is crucial in conditions such as Alzheimer's disease (AD), where inflammation plays a pivotal role in disease progression .

Neuroprotective Effects

A notable study demonstrated that related compounds could protect neuronal cells from oxidative stress and neuroinflammation. The administration of these compounds in models of scopolamine-induced memory impairment showed significant improvements in cognitive functions. Mechanistic studies revealed that these compounds could inhibit amyloid-beta aggregation and reduce reactive oxygen species (ROS) generation .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes linked to neurodegenerative diseases. Specifically, it has shown potent inhibition against butyrylcholinesterase (BuChE), an enzyme associated with Alzheimer's disease. Molecular docking studies have indicated strong binding affinities to the active site of BuChE, suggesting potential as a therapeutic agent for cognitive disorders .

Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : By blocking key signaling pathways like NF-kB.

- Reduction of Oxidative Stress : Through scavenging ROS and enhancing cellular resilience.

- Enzyme Interaction : Strong binding interactions with BuChE leading to decreased enzyme activity.

常见问题

Basic: What synthetic strategies are effective for preparing 1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone, and how can regioselectivity challenges be addressed?

Methodological Answer:

The synthesis of dihydroindenone derivatives often employs Friedel-Crafts acylation or biomimetic approaches. For example, Jarish Ahamad et al. () utilized stereoselective cyclization and protecting group strategies to synthesize structurally related indenone derivatives. To address regioselectivity:

- Protecting Groups: Use methoxy or hydroxyl-protecting groups (e.g., acetyl or TBS) to direct acylation to the desired position.

- Catalytic Control: Lewis acids like AlCl₃ or BF₃·Et₂O can enhance regioselectivity in Friedel-Crafts reactions.

- Characterization: Confirm regiochemistry via NOESY NMR or X-ray crystallography .

Advanced: How can computational methods (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level (as applied in ) provides insights into:

- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict chemical reactivity and charge transfer interactions.

- Electrostatic Potential (ESP): Map electron-rich/poor regions to identify nucleophilic/electrophilic sites.

- Global Reactivity Descriptors: Compute electronegativity (χ = (IP + EA)/2) and chemical hardness (η = (IP − EA)/2) using ionization potential (IP) and electron affinity (EA) values derived from DFT.

Validation against experimental data (e.g., NMR or UV-Vis spectra) is critical .

Basic: What spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

Methodological Answer:

- NMR Spectroscopy: Compare experimental ¹H/¹³C NMR shifts with computed values (DFT) or literature data (e.g., PubChem entries in ). For example, hydroxyl protons typically appear at δ 2.5–5.0 ppm in DMSO-d₆.

- X-ray Crystallography: Resolve stereochemistry using SHELXL ( ) or ORTEP-III ( ). Refinement protocols should include anisotropic displacement parameters and hydrogen bonding analysis.

- Mass Spectrometry: Confirm molecular weight via high-resolution MS (e.g., NIST data in ).

Advanced: How can conflicting crystallographic or spectroscopic data be resolved?

Methodological Answer:

Discrepancies in data (e.g., bond lengths in X-ray vs. DFT-optimized structures) require:

- Multi-Method Validation: Cross-check with IR ( ), Raman, or solid-state NMR.

- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands ( ) for twinned crystals.

- Dynamic Effects: Account for temperature-dependent conformational changes (e.g., variable-temperature NMR).

For example, NIST’s IR spectra ( ) can validate functional group assignments if NMR data is ambiguous .

Basic: What bioactivity screening protocols are suitable for this compound?

Methodological Answer:

Adopt protocols from antimicrobial studies ( ):

- Microbial Strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar dilution.

- Minimum Inhibitory Concentration (MIC): Use serial dilution (2–256 µg/mL) and resazurin-based viability assays.

- Controls: Include positive (e.g., ampicillin) and solvent controls (DMSO <1% v/v).

Advanced: How can molecular docking studies rationalize observed bioactivity?

Methodological Answer:

- Target Selection: Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450) due to the compound’s indenone core.

- Docking Software: Use AutoDock Vina with AMBER force fields.

- Binding Affinity Validation: Compare docking scores (ΔG) with experimental IC₅₀ values. Adjust protonation states (e.g., hydroxyl group pKa ~10) using tools like MarvinSketch.

Reference DFT-derived ESP maps ( ) to guide docking poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。